

# p-toluenesulfonamide safety, handling, and disposal guidelines

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## Compound of Interest

Compound Name: *P-Toluenesulfonamide*

Cat. No.: B041071

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An In-depth Technical Guide to **p-Toluenesulfonamide**: Safety, Handling, and Disposal

This guide provides comprehensive safety, handling, and disposal information for **p-toluenesulfonamide** (CAS No. 70-55-3) tailored for researchers, scientists, and drug development professionals. It covers toxicological data, experimental protocols, personal protection, and waste management to ensure safe laboratory practices.

## Safety and Toxicology

**p-Toluenesulfonamide** is a white crystalline solid.<sup>[1]</sup> While some safety data sheets (SDS) classify it as not a hazardous substance or mixture under GHS, others indicate it may cause eye, skin, and respiratory irritation, and may cause sensitization by skin contact.<sup>[2][3][4][5]</sup> It is considered to have low acute toxicity but should be handled with care to avoid potential health risks.

## GHS Hazard Classification

- Hazard Statements: H319: Causes serious eye irritation. Some sources also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

## Physical and Chemical Properties

The physical and chemical properties of **p-toluenesulfonamide** are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	
Molecular Weight	171.22 g/mol	
Appearance	White crystalline powder/solid	
Melting Point	134 - 141 °C (273 - 286 °F)	
Boiling Point	221 °C (430 °F) at 10 mmHg	
Flash Point	202 °C (395.6 °F)	
Water Solubility	0.32 g/100 mL (at 25 °C)	
Solubility	Soluble in alcohol; very slightly soluble in water.	
Vapor Density	5.9 (vs air)	
log Pow	0.6 - 0.82	

## Toxicological Data

**p-Toluenesulfonamide** exhibits low acute toxicity. Key toxicological endpoints are summarized in the following table.

Parameter	Species	Route	Value	Citations
LD <sub>50</sub> (Acute Oral)	Rat	Oral	>2000 mg/kg	
LD <sub>50</sub> (Acute Oral)	Rat (male & female)	Oral	2,330 mg/kg	
LC <sub>50</sub> (96h)	Zebrafish Larvae	Immersion	204.3 ppm	
LC <sub>50</sub> (96h)	Fathead Minnow	-	>100 mg/L	
LC <sub>50</sub> (96h)	Rainbow Trout	Static	= 102 mg/L	
NOEL (Reproductive)	Rat	Oral	300 mg/kg/day	
NOEL (Developmental)	Rat	Oral	300 mg/kg/day	
LOAEL (Repeated Dose)	Rat	Oral	120 mg/kg/day	
IC <sub>50</sub> (Cell Proliferation)	PC-3, DU-145 Cells	In Vitro	~3 mM	

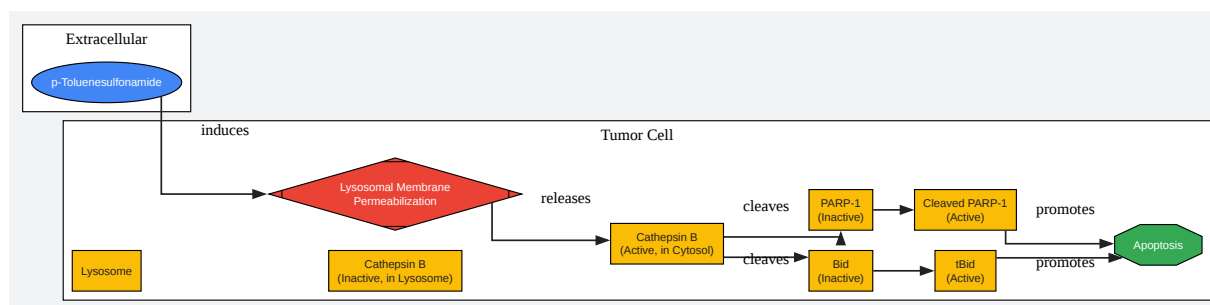
#### Summary of Toxicological Effects:

- **Acute Toxicity:** Single oral dose toxicity tests in rats revealed an LD<sub>50</sub> value above 2000 mg/kg.
- **Repeated Dose Toxicity:** In a combined repeat dose and reproductive/developmental toxicity screening test in rats, signs of toxicity such as salivation and urinary bladder changes were observed at doses of 120 mg/kg and above. The No-Observed-Effect Level (NOEL) for repeat dose toxicity was less than 120 mg/kg/day.
- **Reproductive/Developmental Toxicity:** No teratogenic effects were observed. The NOELs for reproductive performance and offspring development were both 300 mg/kg/day.
- **Mutagenicity:** Mutagenicity tests, including a reverse mutation assay in bacteria (Ames test) and a chromosomal aberration test in cultured Chinese hamster cells, were all negative.

- **Carcinogenicity:** It is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.

## Mechanism of Action: Antineoplastic Activity

Recent studies have highlighted the potential antineoplastic activity of **p-toluenesulfonamide**. One proposed mechanism involves the induction of apoptosis through lysosomal membrane permeabilization (LMP). Upon administration, the compound leads to the release of cathepsin B from lysosomes into the cytosol. Cytosolic cathepsin B then cleaves and activates the pro-apoptotic protein Bid and Poly [ADP-ribose] polymerase 1 (PARP-1), ultimately leading to tumor cell death.



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*Caption: Antineoplastic signaling pathway of **p-toluenesulfonamide**.*

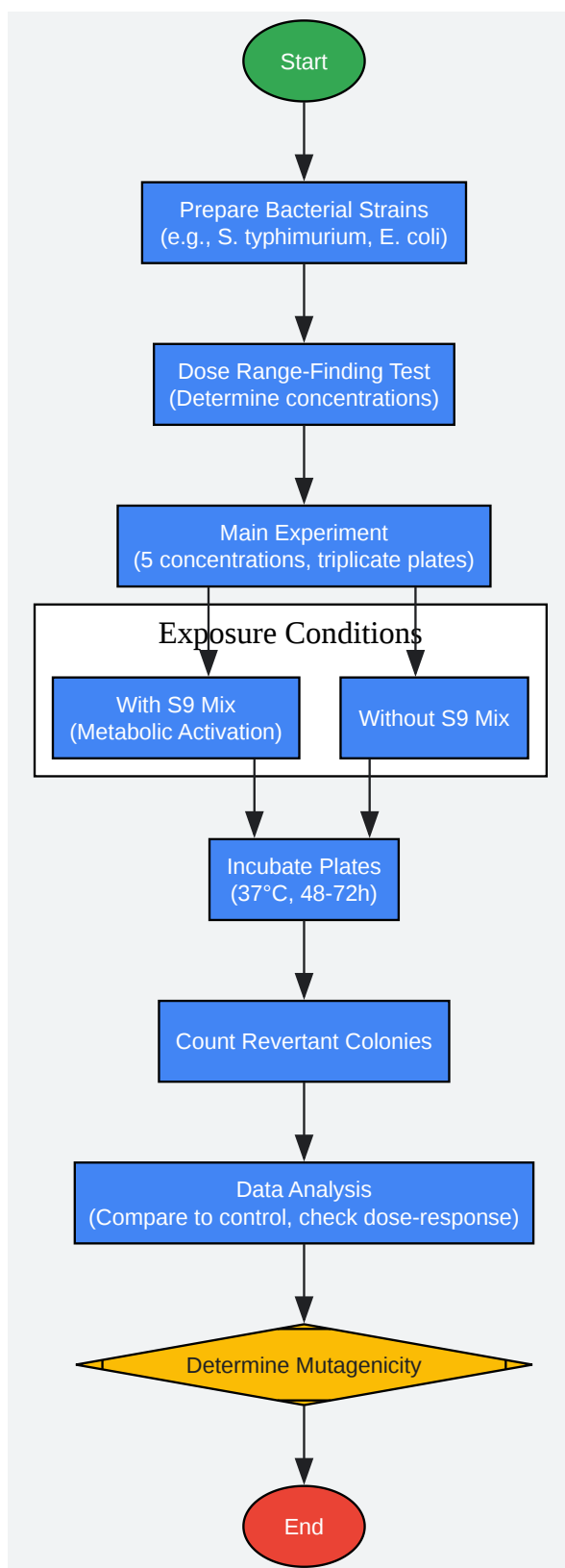
## Experimental Protocols

The toxicological profile of **p-toluenesulfonamide** has been evaluated using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD).

## Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- Principle: Amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* are exposed to the test substance. Mutagenicity is detected by observing mutations that restore the bacteria's ability to synthesize the essential amino acid, allowing them to grow on a selective medium.
- Methodology:
  - Strain Selection: At least five strains are used, covering both base-pair substitution and frameshift mutations (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA).
  - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.
  - Exposure: The bacterial strains are exposed to at least five different concentrations of **p-toluenesulfonamide** using the plate incorporation or pre-incubation method. Triplicate plates are used for each concentration.
  - Incubation: Plates are incubated at 37°C for 48-72 hours.
  - Evaluation: The number of revertant colonies is counted. A positive result is indicated by a concentration-related increase in revertants or a reproducible increase compared to the solvent control.



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*Caption: General workflow for an OECD 471 Bacterial Reverse Mutation Test.*

## In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

- Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.
- Methodology:
  - Cell Culture: Established cell lines or primary cell cultures are grown to a suitable confluency.
  - Exposure: Cultures are treated with at least three concentrations of **p-toluenesulfonamide**, with and without metabolic activation (S9 mix), for approximately 1.5 normal cell cycle lengths.
  - Harvest: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.
  - Slide Preparation: Fixed cells are dropped onto microscope slides and stained.
  - Analysis: Metaphase cells are analyzed under a microscope to identify and quantify structural aberrations (e.g., breaks, exchanges).
  - Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in chromosomal aberrations.

## Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - OECD 422

This test provides information on the potential health hazards from repeated exposure, as well as effects on male and female reproductive performance.

- Principle: The test substance is administered daily in graduated doses to groups of male and female rats. The study combines endpoints from a 28-day repeated dose study with assessments of reproductive function and offspring development.
- Methodology:
  - Dosing: At least three dose levels and a control are used, with at least 10 animals per sex per group. The substance is typically administered orally by gavage. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approx. 63 days).
  - Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
  - Reproductive Assessment: Females' estrous cycles are monitored. Mating is performed (one male to one female). Fertility, gestation length, and parturition are evaluated.
  - Offspring Assessment: Pups are examined for clinical signs, sex, and body weight. Anogenital distance and nipple retention are measured.
  - Pathology: All adult animals and offspring are subjected to a gross necropsy. Histopathology is performed on reproductive organs and other target tissues.

## Handling and Personal Protection

Safe handling of **p-toluenesulfonamide** requires appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

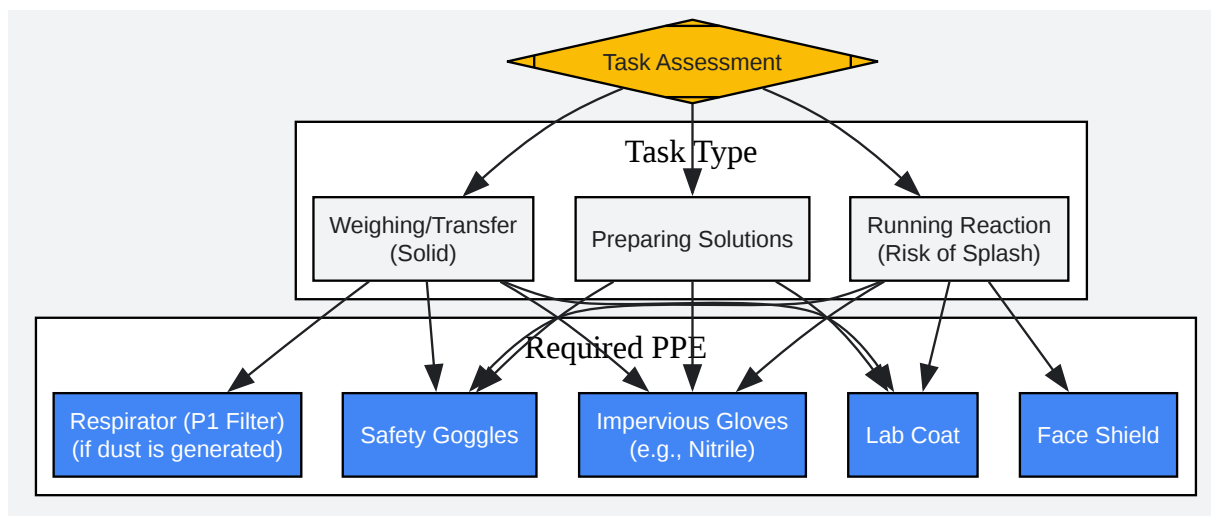
## Engineering Controls and Safe Practices

- Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation, to control airborne dust levels.
- Avoid generating dust during handling, weighing, and transferring.
- Wash hands thoroughly after handling.
- Ensure an eyewash station and safety shower are readily accessible.



## Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedure and potential for exposure.



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*Caption: PPE selection guide for handling **p-toluenesulfonamide**.*

- Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles if there is a splash hazard.
- Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile).
- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator (e.g., with a P1 filter).

## Storage and Incompatibilities

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances.
- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches), strong bases, and strong acids. Reaction with these materials can be violent or result in ignition.

*Caption: Chemical incompatibilities for **p-toluenesulfonamide**.*

## Accidental Release and First Aid Measures

### Accidental Release

- Minor Spills:
  - Remove all ignition sources.
  - Wear appropriate PPE.
  - Clean up spills immediately. Sweep up the solid material, avoiding dust generation. Moisten first to prevent dusting if appropriate.
  - Place the material into a suitable, labeled container for disposal.
- Major Spills:
  - Evacuate the area and alert emergency responders.
  - Avoid all personal contact, including inhalation of dust.
  - Contain the spillage and prevent it from entering drains.

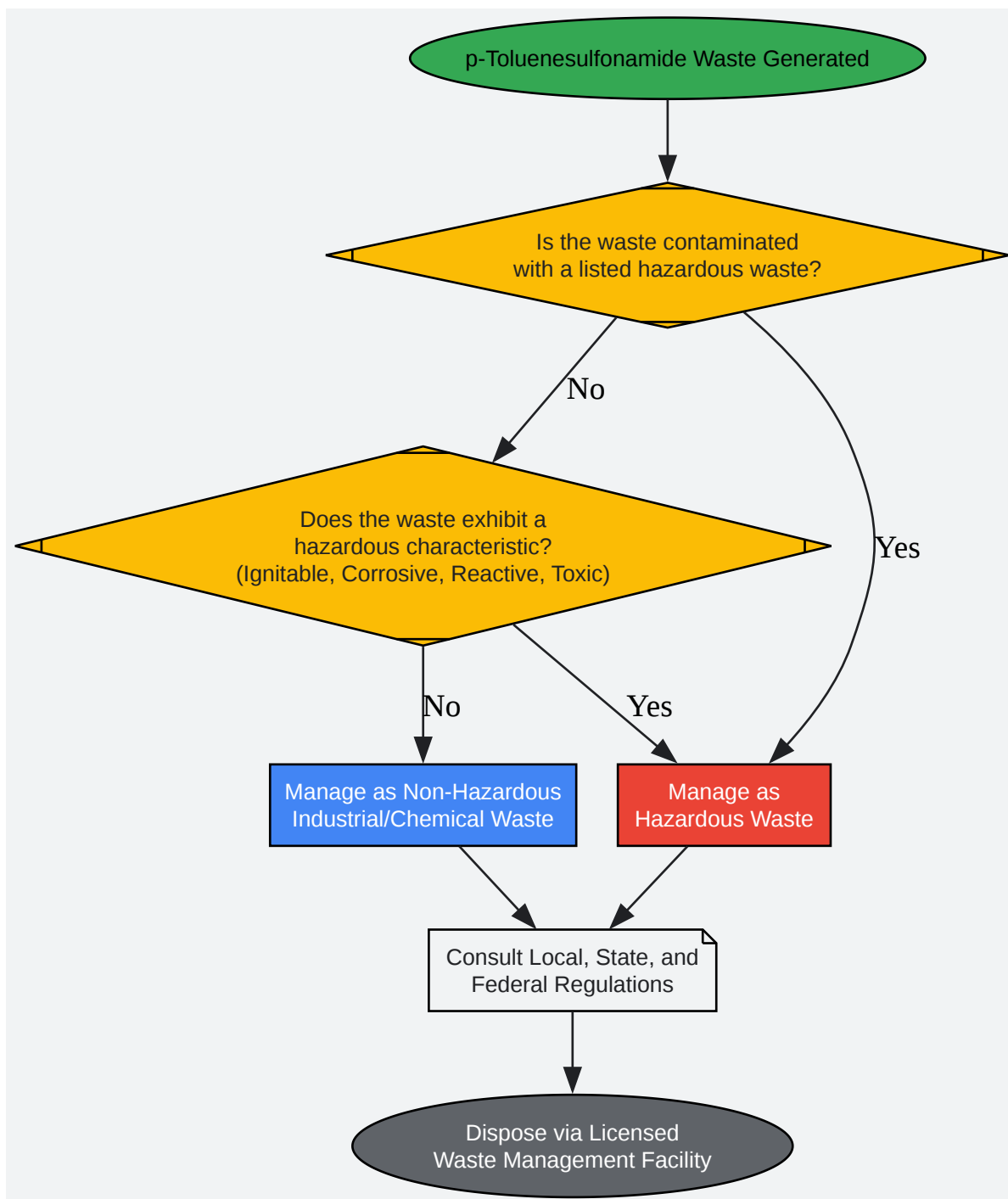
### First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.

## Disposal Guidelines

All waste must be handled in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

- Waste Characterization: Determine if the waste **p-toluenesulfonamide** meets the criteria for a hazardous waste (e.g., by characteristic or listing). Unused **p-toluenesulfonamide** is not typically a P- or U-listed hazardous waste under RCRA, but waste mixtures could be.
- Disposal Method:
  - Offer surplus and non-recyclable solutions to a licensed disposal company.
  - Do not allow waste to enter drains or sewer systems.
  - Controlled incineration with flue gas scrubbing may be a suitable disposal method.
- Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. Puncture containers to prevent reuse before disposal in an authorized landfill.



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*Caption: Decision tree for the disposal of **p-toluenesulfonamide** waste.*

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